REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[CH:7][N:6]=1)=O.CC(C[AlH]CC(C)C)C>C1COCC1>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:13]=[CH:12][C:11]([C:8]2[N:9]=[CH:10][C:5]([CH2:3][OH:2])=[N:6][CH:7]=2)=[CH:16][CH:15]=1
|
Name
|
5-(4-trifluoromethyl-phenyl)-pyrazine-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(N=C1)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
5.18 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed up during 2.5 h to 10° C.
|
Type
|
CUSTOM
|
Details
|
Careful quenching at 0° C. with saturated NaCl solution
|
Type
|
EXTRACTION
|
Details
|
extraction with ether
|
Type
|
WASH
|
Details
|
washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate, and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, heptane/AcOEt=4/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C(C=C1)C=1N=CC(=NC1)CO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |